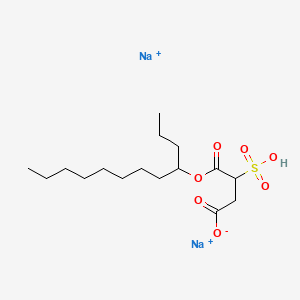

disodium;4-dodecan-4-yloxy-4-oxo-3-sulfobutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Il est connu pour ses excellentes propriétés moussantes et nettoyantes, ce qui en fait un ingrédient courant dans les produits de soins personnels tels que les shampooings, les nettoyants pour le visage et les bains moussants .

Préparation Méthodes

Voies de synthèse et conditions réactionnelles

La synthèse de disodium;4-dodecan-4-yloxy-4-oxo-3-sulfobutanoate implique généralement l'estérification du dodécanol avec l'anhydride maléique, suivie d'une sulfonation et d'une neutralisation par l'hydroxyde de sodium. Les conditions réactionnelles comprennent:

Estérification: Le dodécanol et l'anhydride maléique sont mis à réagir en présence d'un catalyseur à des températures élevées.

Sulfonation: Le produit estérifié est ensuite sulfoné en utilisant du trioxyde de soufre ou de l'acide chlorosulfonique.

Neutralisation: Le produit sulfoné est neutralisé avec de l'hydroxyde de sodium pour former le sel de disodium

Méthodes de production industrielle

La production industrielle de this compound suit des étapes similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité et la rentabilité, assurant une pureté et un rendement élevés du produit final .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of disodium;4-dodecan-4-yloxy-4-oxo-3-sulfobutanoate typically involves the esterification of dodecanol with maleic anhydride, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions include:

Esterification: Dodecanol and maleic anhydride are reacted in the presence of a catalyst at elevated temperatures.

Sulfonation: The esterified product is then sulfonated using sulfur trioxide or chlorosulfonic acid.

Neutralization: The sulfonated product is neutralized with sodium hydroxide to form the disodium salt

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield of the final product .

Analyse Des Réactions Chimiques

Types de réactions

Disodium;4-dodecan-4-yloxy-4-oxo-3-sulfobutanoate subit diverses réactions chimiques, notamment:

Oxydation: Il peut être oxydé pour former des acides sulfoniques.

Réduction: Les réactions de réduction peuvent le convertir en alcools ou en d'autres formes réduites.

Substitution: Il peut subir des réactions de substitution nucléophile, où le groupe sulfonate est remplacé par d'autres nucléophiles

Réactifs et conditions courants

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution: Des nucléophiles comme les amines ou les thiols sont utilisés dans des conditions douces à modérées

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent des acides sulfoniques, des alcools et des dérivés substitués, selon les conditions de réaction et les réactifs utilisés .

Applications de recherche scientifique

This compound a un large éventail d'applications de recherche scientifique:

Chimie: Utilisé comme surfactant dans diverses réactions chimiques et formulations.

Biologie: Employé dans les protocoles de lyse cellulaire et d'extraction de protéines.

Médecine: En cours d'étude pour son utilisation potentielle dans les systèmes d'administration de médicaments en raison de ses propriétés tensioactives.

Industrie: Largement utilisé dans les produits de soins personnels, les détergents et les agents de nettoyage .

Mécanisme d'action

Le mécanisme d'action de this compound implique ses propriétés tensioactives. Il réduit la tension superficielle des solutions aqueuses, permettant un meilleur mélange et une meilleure interaction des substances hydrophobes et hydrophiles. Cette propriété est cruciale dans ses applications nettoyantes et moussantes. Les cibles moléculaires comprennent les membranes lipidiques et les protéines, où il perturbe les interactions et facilite la solubilisation .

Applications De Recherche Scientifique

Disodium;4-dodecan-4-yloxy-4-oxo-3-sulfobutanoate has a wide range of scientific research applications:

Chemistry: Used as a surfactant in various chemical reactions and formulations.

Biology: Employed in cell lysis and protein extraction protocols.

Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

Industry: Widely used in personal care products, detergents, and cleaning agents .

Mécanisme D'action

The mechanism of action of disodium;4-dodecan-4-yloxy-4-oxo-3-sulfobutanoate involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. This property is crucial in its cleansing and foaming applications. The molecular targets include lipid membranes and proteins, where it disrupts interactions and facilitates solubilization .

Comparaison Avec Des Composés Similaires

Composés similaires

- Disodium lauryl sulfosuccinate

- Sodium dodecyl sulfate

- Sodium lauryl ether sulfate

Unicité

Disodium;4-dodecan-4-yloxy-4-oxo-3-sulfobutanoate est unique en raison de sa structure spécifique, qui offre un équilibre de propriétés hydrophobes et hydrophiles. Cet équilibre le rend particulièrement efficace dans les produits de soins personnels, offrant une douceur et une irritation réduite par rapport à d'autres tensioactifs .

Propriétés

Formule moléculaire |

C16H29Na2O7S+ |

|---|---|

Poids moléculaire |

411.4 g/mol |

Nom IUPAC |

disodium;4-dodecan-4-yloxy-4-oxo-3-sulfobutanoate |

InChI |

InChI=1S/C16H30O7S.2Na/c1-3-5-6-7-8-9-11-13(10-4-2)23-16(19)14(12-15(17)18)24(20,21)22;;/h13-14H,3-12H2,1-2H3,(H,17,18)(H,20,21,22);;/q;2*+1/p-1 |

Clé InChI |

INGWXMMKGNMJNZ-UHFFFAOYSA-M |

SMILES canonique |

CCCCCCCCC(CCC)OC(=O)C(CC(=O)[O-])S(=O)(=O)O.[Na+].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B12286069.png)

![3-Amino-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B12286072.png)

![N-[2-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]ethyl]-4-fluorobenzamide;phosphoric acid](/img/structure/B12286094.png)

![Hydroxylamine,O-[(5-methyl-2-pyrazinyl)methyl]-](/img/structure/B12286105.png)

![Tert-butyl 5-(1-aminoethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B12286111.png)

![2-[(3,4-Dimethoxyphenyl)methyl]-3-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]butane-1,4-diol](/img/structure/B12286124.png)

![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-bromophenyl)-2,5-dihydro-](/img/structure/B12286125.png)